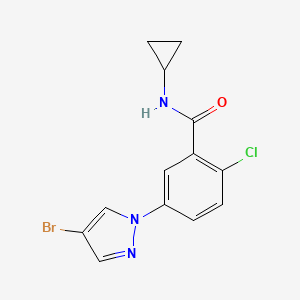
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide moiety, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of hydrazines with 1,3-diketones. The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The next step involves the introduction of the benzamide moiety. This can be done by reacting the brominated pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the pyrazole ring.
Triethylamine: Acts as a base in the formation of the benzamide moiety.
Diazomethane: Used for cyclopropanation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, benzamides, and cyclopropyl derivatives, depending on the specific reagents and conditions used .
科学研究应用
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
作用机制
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the benzamide and cyclopropyl groups.
5-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester: Another brominated pyrazole derivative with different functional groups.
Uniqueness
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is unique due to its combination of a brominated pyrazole ring, a chlorinated benzamide moiety, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
属性
分子式 |
C13H11BrClN3O |
|---|---|
分子量 |
340.60 g/mol |
IUPAC 名称 |
5-(4-bromopyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C13H11BrClN3O/c14-8-6-16-18(7-8)10-3-4-12(15)11(5-10)13(19)17-9-1-2-9/h3-7,9H,1-2H2,(H,17,19) |
InChI 键 |
AEAPQFFKTODMKK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)N3C=C(C=N3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















